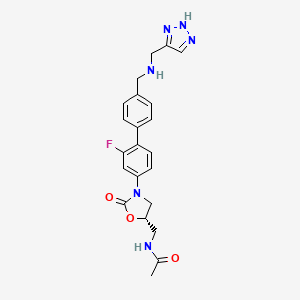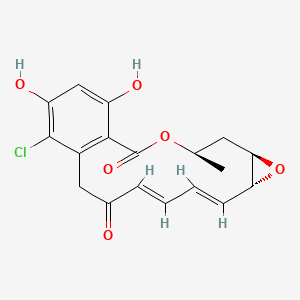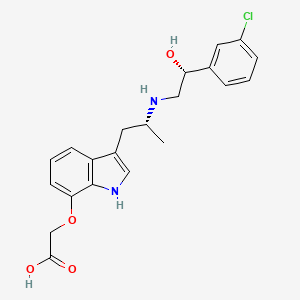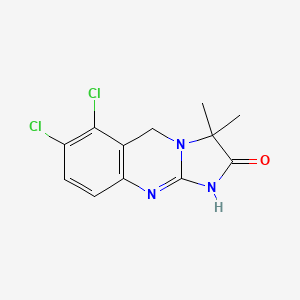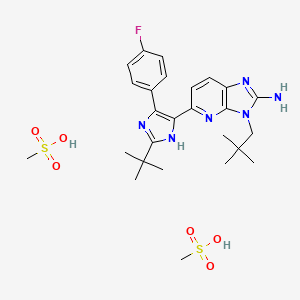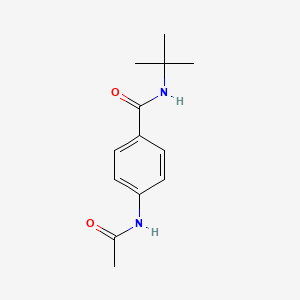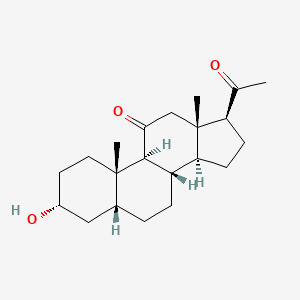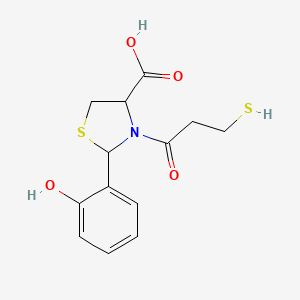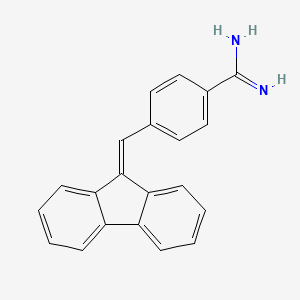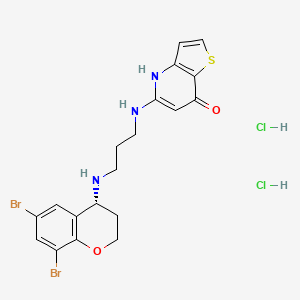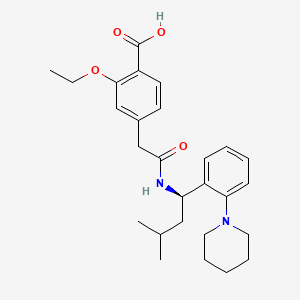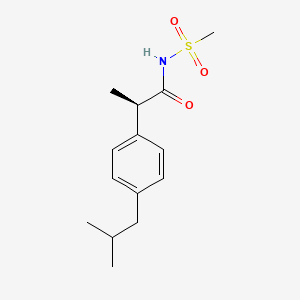
Tyrphostin RG 13022
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrphostin RG 13022 is a tyrosine kinase inhibitor . It is also known as 2-(3,4’-Dimethoxyphenyl)-1-(3"-pyridinyl)acrylonitrile . It is used in research and is not sold to patients .
Molecular Structure Analysis
The empirical formula of Tyrphostin RG 13022 is C16H14N2O2 . Its molecular weight is 266.29 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
Tyrphostin RG 13022 has been found to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers . The solid-state photodegradation products were [2 + 2]-cycloaddition products .Physical And Chemical Properties Analysis
Tyrphostin RG 13022 is a white to yellow to green powder to crystal . It has a melting point of 116.0 to 120.0 °C . It is soluble in DMSO and ethanol .Scientific Research Applications
Cancer Research
Tyrphostin RG 13022 has been used in cancer research, particularly in the study of gastric cancer . It has shown to inhibit the growth of gastric cancer cell lines .
EGF-Induced Cell Proliferation
This compound is known to suppress EGF-induced cancer cell proliferation under in vitro conditions . EGF, or Epidermal Growth Factor, is a protein that stimulates cell growth and differentiation by binding to its receptor, EGFR. Inhibiting this process can be crucial in controlling the spread of cancer.
Tumor Growth Inhibition
In addition to its effects on cell proliferation, Tyrphostin RG 13022 can also inhibit the growth of tumors in nude mice . This suggests potential applications in in vivo studies and possibly in therapeutic contexts.
Breast Cancer Research
According to a Chinese source , Tyrphostin RG 13022 can be used in breast cancer research. However, more details about its specific role and effectiveness in this context are not provided in the source.
DNA Synthesis Inhibition
The compound has shown to inhibit DNA synthesis in HN5 cells . This could be another mechanism through which it exerts its anti-cancer effects.
Solubility in DMSO and Ethanol
Tyrphostin RG 13022 is soluble in DMSO and ethanol . This property is important for its delivery and distribution in biological systems during experimental procedures.
Mechanism of Action
Target of Action
Tyrphostin RG 13022 primarily targets the Epidermal Growth Factor Receptor (EGFR) , a type of tyrosine kinase . EGFR plays a crucial role in regulating cell growth and differentiation .
Mode of Action
Tyrphostin RG 13022 acts as a tyrosine kinase inhibitor . It inhibits the autophosphorylation reaction of the EGF receptor . This inhibition occurs with an IC50 value of 4 μM, indicating the concentration at which half-maximal inhibition is achieved .
Biochemical Pathways
The primary biochemical pathway affected by Tyrphostin RG 13022 is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR, Tyrphostin RG 13022 disrupts the downstream signaling events that are typically initiated by EGF binding to its receptor .
Result of Action
The inhibition of EGFR autophosphorylation by Tyrphostin RG 13022 results in the suppression of EGF-stimulated cell proliferation . This makes Tyrphostin RG 13022 a potential therapeutic agent for conditions characterized by overactive EGFR signaling, such as certain types of cancer .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin RG 13022 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

